molecular formula C15H16ClN3O2S B2650663 2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyrimidine CAS No. 2380167-52-0

2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyrimidine

Cat. No. B2650663
CAS RN: 2380167-52-0
M. Wt: 337.82
InChI Key: VZWZTMQVZNRXGW-UHFFFAOYSA-N
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Description

“2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyrimidine” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and is known to play a significant role in drug design . The compound also contains a pyrimidine ring, which is an essential component of DNA and RNA and has been associated with a wide range of biological activities .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, involves various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring and a pyrimidine ring. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms at 1st and 3rd positions .


Chemical Reactions Analysis

Piperidine derivatives are involved in various chemical reactions. They are used in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

properties

IUPAC Name

2-[4-(benzenesulfonyl)piperidin-1-yl]-5-chloropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c16-12-10-17-15(18-11-12)19-8-6-14(7-9-19)22(20,21)13-4-2-1-3-5-13/h1-5,10-11,14H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWZTMQVZNRXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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